Kobutimycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kobutimycin A is a natural product that belongs to the class of antibiotics known as lincosamides. It was first isolated from a soil bacterium named Streptomyces sp. TP-A0584 in 2005. Kobutimycin A has shown promising results in the treatment of bacterial infections, especially those caused by Gram-positive bacteria.
Wirkmechanismus
Kobutimycin A acts by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the peptidyl transferase center (PTC) of the ribosome, which is responsible for the formation of peptide bonds between amino acids. Kobutimycin A binds to the PTC and prevents the formation of peptide bonds, thereby inhibiting protein synthesis and leading to bacterial cell death.
Biochemical and Physiological Effects:
Kobutimycin A has been shown to have low toxicity to mammalian cells and minimal effects on human cell lines. In animal studies, Kobutimycin A has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. Kobutimycin A has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
Kobutimycin A has several advantages for lab experiments, including its potent antibacterial activity, low toxicity to mammalian cells, and good pharmacokinetic properties. However, its structural complexity and challenging synthesis may limit its availability for some experiments.
Zukünftige Richtungen
There are several future directions for research on Kobutimycin A. One area of interest is the development of analogs with improved pharmacokinetic properties and activity against resistant bacteria. Another area of interest is the investigation of Kobutimycin A's anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Additionally, the mechanism of action of Kobutimycin A could be further explored to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
Kobutimycin A has shown potent antibacterial activity against a wide range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). It has also shown activity against some Gram-negative bacteria, such as Pseudomonas aeruginosa. Kobutimycin A has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
145458-91-9 |
---|---|
Produktname |
Kobutimycin A |
Molekularformel |
C19H25NO5 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H25NO5/c1-10(2)18(22)24-15(12(4)23-13(5)21)9-14-8-11(3)17-19(14)16(25-19)6-7-20-17/h8-10,12,15-16H,6-7H2,1-5H3/b14-9- |
InChI-Schlüssel |
MRUZXUQKRAPYFF-ZROIWOOFSA-N |
Isomerische SMILES |
CC1=C/C(=C/C(C(C)OC(=O)C)OC(=O)C(C)C)/C23C1=NCCC2O3 |
SMILES |
CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |
Kanonische SMILES |
CC1=CC(=CC(C(C)OC(=O)C)OC(=O)C(C)C)C23C1=NCCC2O3 |
Synonyme |
5-methyl-7-(2'-(2''-methylpropionyloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.